molecular formula C17H12N4O3S3 B2645087 N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207032-32-3

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2645087
CAS No.: 1207032-32-3
M. Wt: 416.49
InChI Key: GFXZZSVWHBLJPZ-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core linked to two thiazole rings, with a furan-2-yl substituent on one thiazole and an acetamide bridge. Its hybrid structure combines heterocyclic moieties (thiazole, furan, thiophene) and amide bonds, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S3/c22-14(20-17-19-12(9-27-17)13-2-1-4-24-13)6-11-8-26-16(18-11)21-15(23)10-3-5-25-7-10/h1-5,7-9H,6H2,(H,18,21,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZZSVWHBLJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H14N4O2S3C_{15}H_{14}N_4O_2S_3. It features multiple functional groups, including thiazole and thiophene rings, which are known for their diverse biological activities. The presence of furan and carboxamide groups further enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating low minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Activity
7a250Moderate
9a100Good
12a50Excellent

The data suggest that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy. Specifically, the introduction of electron-withdrawing groups has been correlated with increased activity against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that compounds with similar structures exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
13Jurkat<1Bcl-2 inhibition
14A549<5Apoptosis via mitochondrial pathway

The structure–activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring significantly impact the potency against cancer cells, indicating a promising avenue for drug development .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. For instance, thiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial functions in cancer cells .

Case Study: Interaction with Bacterial Proteins
A study investigating the binding affinity of a related thiazole derivative with DprE1 protein (a target in Mtb) revealed a strong interaction with an estimated binding energy of -8.4 kcal/mol, suggesting potential as a therapeutic agent against tuberculosis .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole core integrated with furan and thiophene moieties, contributing to its diverse biological activities. The thiazole ring is known for its role in several pharmacologically active compounds, while the furan and thiophene rings enhance its chemical stability and reactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound's mechanism often involves the induction of apoptosis in cancer cells, which is critical for effective cancer treatment. Research indicates that thiazole compounds can inhibit key signaling pathways involved in cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549), with some compounds achieving IC50 values below 30 µM .
    • Another investigation reported that a related thiazole compound showed selective toxicity towards glioblastoma cells, suggesting a potential for targeted cancer therapy .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has also been extensively researched:

  • Broad-Spectrum Activity : Thiazole-based compounds have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of sulfur and nitrogen atoms in the thiazole ring enhances interaction with microbial enzymes and receptors .
  • Case Studies :
    • A derivative similar to the compound was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
    • Another study revealed that thiazole derivatives exhibited antifungal activity against Candida species, indicating their potential use in treating fungal infections .

Anti-inflammatory Effects

Emerging research suggests that compounds with thiazole moieties may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Antioxidant Activity

Thiazole derivatives have been studied for their antioxidant capabilities, which can protect cells from oxidative stress-related damage. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a crucial role .

Summary of Research Findings

ApplicationActivity TypeNotable Findings
AnticancerCytotoxicityIC50 values < 30 µM against various cancer cell lines
AntimicrobialBroad-spectrumEffective against S. aureus and E. coli
Anti-inflammatoryCytokine inhibitionPotential use in treating inflammatory diseases
AntioxidantOxidative stressProtects against cellular damage

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Coumarin-Linked Thiazole Derivatives
  • Example: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (Compound 5, ):
  • Key Features : Coumarin (2-oxochromene) linked to thiazole via acetamide.
  • Bioactivity : Demonstrated α-glucosidase inhibition (IC₅₀ = 378.25 µM) .
  • Comparison : Replacing coumarin with thiophene-3-carboxamide (target compound) may alter electron distribution and binding affinity to enzymes.
Nitrothiophene Carboxamides
  • Example :
    • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
  • Key Features : Nitrothiophene-carboxamide with trifluoromethyl and methoxy substituents.
  • Bioactivity : Antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) .
  • Comparison : The nitro group enhances electrophilicity, whereas the target compound’s furan may engage in π-π stacking or hydrogen bonding.
Piperazine and Urea Derivatives
  • Example :
    • Compound 4 (): Contains piperazine and chlorophenyl groups.
  • Key Features : Designed for improved pharmacokinetics (e.g., oral bioavailability).
  • Comparison : The absence of piperazine in the target compound may reduce solubility but simplify synthesis .
Triazole- and Indole-Containing Thiazoles
  • Example :
    • N1-(4-(1,2-Dimethyl-1H-indol-3-yl)thiazol-2-yl)2-N2-(2-methoxyethyl)oxalamide ():
  • Key Features : Indole-thiazole hybrid with oxalamide linker.
  • Bioactivity : Antimicrobial activity against E. coli and S. aureus .

Physicochemical Properties

Compound Class Melting Point (°C) IR Stretching (cm⁻¹) Notable NMR Shifts (δ ppm) Reference
Target Compound Not reported Expected C=O (~1715), N-H (~3300) Thiophene CH (~8.6), Furan CH (~6.7) -
Coumarin-Thiazole (Compound 5) 206–211 1715 (C=O), 2922 (C-H) Thiazole NH (11.86), Coumarin C4-H (8.12)
Nitrothiophene Carboxamide Not reported 1714 (C=O), 1253 (C-S) Aromatic CH (6.67–8.67)
Piperazine Derivative 195–196 1663 (C=O), 1247 (C=S) Piperazine CH₂ (3.55–3.57)

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